molecular formula C17H18N4O2 B2736071 N-(4-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415518-60-2

N-(4-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2736071
CAS No.: 2415518-60-2
M. Wt: 310.357
InChI Key: UHFRNHWRLIRMRS-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the quinazoline core, followed by the introduction of the acetamidophenyl and carboxamide groups. Key steps may involve:

    Cyclization Reactions: Formation of the quinazoline core through cyclization of appropriate precursors.

    Acetylation: Introduction of the acetamidophenyl group via acetylation reactions.

    Amidation: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Various halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-(4-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide: shares structural similarities with other quinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties

Properties

IUPAC Name

N-(4-acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11(22)20-12-6-8-13(9-7-12)21-17(23)16-14-4-2-3-5-15(14)18-10-19-16/h6-10H,2-5H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFRNHWRLIRMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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